

Synthesis of 4'-Fluoro-2'-nitroacetanilide from p-fluoroacetanilide

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Compound of Interest

Compound Name: 4'-Fluoro-2'-nitroacetanilide

Cat. No.: B181082

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Application Note: Synthesis of 4'-Fluoro-2'-nitroacetanilide

For Researchers, Scientists, and Drug Development Professionals

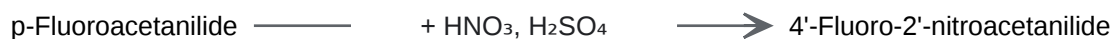
Abstract

This application note provides a detailed protocol for the synthesis of **4'-Fluoro-2'-nitroacetanilide** from p-fluoroacetanilide via electrophilic aromatic substitution. **4'-Fluoro-2'-nitroacetanilide** is a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of anti-inflammatory and analgesic drugs.^[1] This document outlines the reaction mechanism, experimental procedure, characterization data, and safety precautions.

Introduction

The nitration of aromatic compounds is a fundamental reaction in organic synthesis. The introduction of a nitro group onto an aromatic ring is a key step in the production of many chemical intermediates. In this protocol, p-fluoroacetanilide is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield **4'-Fluoro-2'-nitroacetanilide**. The acetamido group (-NHCOCH₃) in p-fluoroacetanilide is an ortho, para-directing group.^[2] Due to steric hindrance from the acetamido group, the incoming nitro group is directed primarily to the ortho position, resulting in the desired product.

Reaction Scheme



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Caption: Nitration of p-fluoroacetanilide.

Experimental Protocol

Materials:

- p-Fluoroacetanilide
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)
- Glacial Acetic Acid
- Ethanol
- Ice
- Deionized Water

Equipment:

- Round-bottom flask
- Beakers
- Erlenmeyer flask
- Magnetic stirrer and stir bar
- Ice bath

- Dropping funnel
- Büchner funnel and filter flask
- Melting point apparatus
- NMR spectrometer
- IR spectrometer

Procedure:

- Dissolution of Starting Material: In a round-bottom flask, dissolve p-fluoroacetanilide in glacial acetic acid. Gentle warming may be required to achieve complete dissolution.[3]
- Cooling: Cool the solution in an ice bath to approximately 0-5 °C.
- Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the cooled solution while stirring. Maintain the temperature below 10 °C.[4]
- Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the mixture in an ice bath.
- Nitration: Add the cold nitrating mixture dropwise to the solution of p-fluoroacetanilide using a dropping funnel.[5] The temperature of the reaction mixture should be maintained below 10 °C throughout the addition.[4][5]
- Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 30-60 minutes.[3][6]
- Precipitation: Pour the reaction mixture slowly over a large volume of crushed ice with constant stirring to precipitate the crude product.[3][4]
- Isolation: Collect the precipitated **4'-Fluoro-2'-nitroacetanilide** by vacuum filtration using a Büchner funnel.
- Washing: Wash the solid product with copious amounts of cold water to remove any residual acid.[4]

- Recrystallization: Purify the crude product by recrystallization from ethanol to obtain pale yellow crystals.[6]
- Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

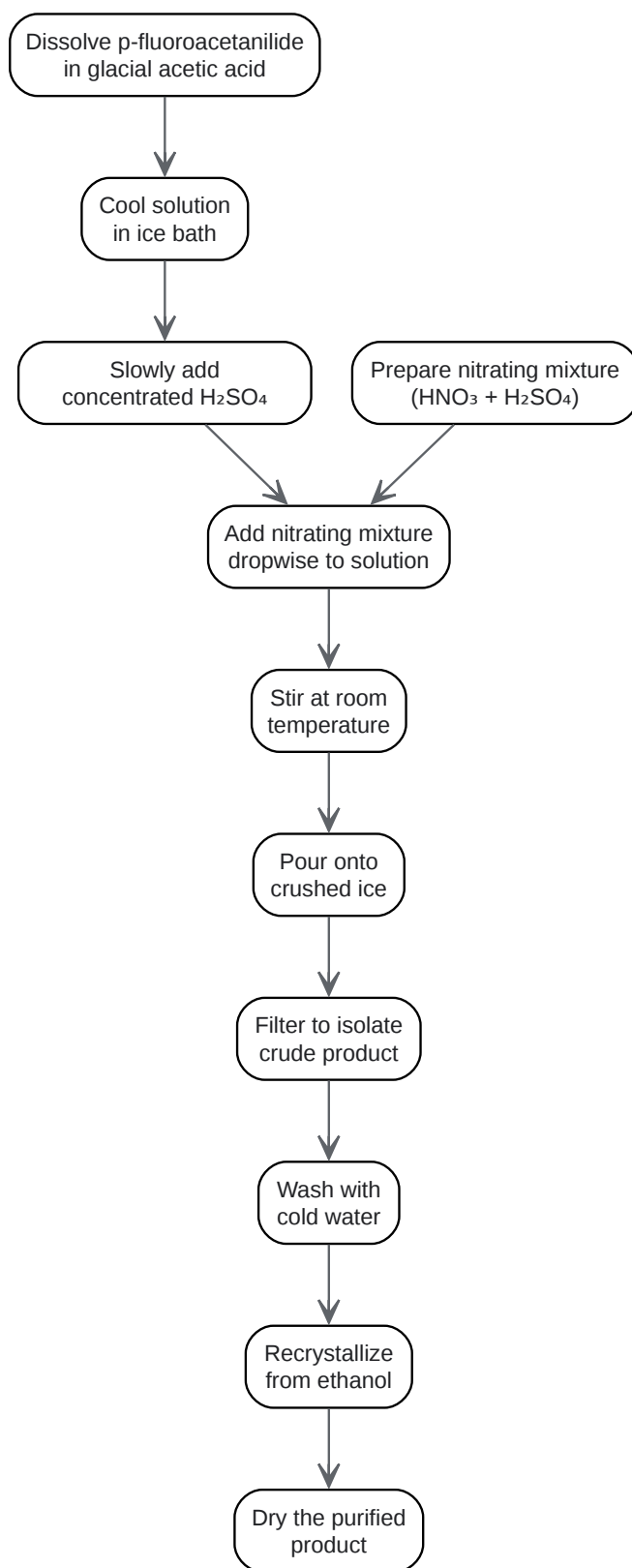
Data Presentation

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Appearance
p-Fluoroacetanilide (Starting Material)	C ₈ H ₈ FNO	153.15	153-156	White crystalline solid
4'-Fluoro-2'-nitroacetanilide (Product)	C ₈ H ₇ FN ₂ O ₃	198.15[7][8]	72[9]	Pale yellow crystals

Characterization Data for 4'-Fluoro-2'-nitroacetanilide:

- ¹H NMR: Spectral data will show characteristic peaks for the aromatic protons, the methyl protons of the acetamido group, and the N-H proton.
- ¹³C NMR: The spectrum will display signals corresponding to the eight carbon atoms in the molecule.[9]
- IR (Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the N-H bond, the C=O of the amide, the aromatic C-H bonds, the C-F bond, and the N-O bonds of the nitro group.
- Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product.[8]

Reaction Workflow



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Caption: Experimental workflow for the synthesis of **4'-Fluoro-2'-nitroacetanilide**.

Safety and Hazard Information

- **General Precautions:** This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.
- **Acid Handling:** Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and clothing. Always add acid to water, not the other way around.
- **Product Hazards:** **4'-Fluoro-2'-nitroacetanilide** is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[7] Avoid inhalation of dust and contact with skin and eyes.

Discussion

The described protocol provides a reliable method for the synthesis of **4'-Fluoro-2'-nitroacetanilide**. The temperature control during the addition of the nitrating mixture is critical to prevent over-nitration and the formation of byproducts.[3][4] The acetamido group activates the benzene ring towards electrophilic substitution and directs the incoming electrophile to the ortho and para positions.[2] Due to the presence of the fluorine atom at the para position, the nitration occurs at the ortho position relative to the acetamido group. The purity of the final product can be confirmed by melting point determination and spectroscopic analysis.

Conclusion

This application note details a robust and reproducible method for the laboratory-scale synthesis of **4'-Fluoro-2'-nitroacetanilide** from p-fluoroacetanilide. The procedure is straightforward and utilizes common laboratory reagents and equipment. The resulting product is a key intermediate for further synthetic transformations in pharmaceutical and materials science research.[1]

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